![molecular formula C9H6N2O4 B13858313 5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
5-Carbamoylbenzo[d]oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions . For instance, the reaction can be carried out using a catalyst such as SrCO3 in a solvent-free environment at room temperature .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid, often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the benzoxazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid involves its interaction with various molecular targets. The benzoxazole ring can engage in π-π stacking or π-cation interactions with biological molecules, while the oxygen and nitrogen atoms in the oxazole ring can form hydrogen bonds . These interactions enable the compound to modulate biological pathways and exert its effects, such as inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid include other benzoxazole derivatives, such as:
- 1,3-benzoxazole-5-carboxylic acid
- 2,1,3-benzoxadiazole-5-carboxylic acid
Uniqueness
What sets 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid apart is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both carbamoyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
5-carbamoyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c10-7(12)4-1-2-6-5(3-4)11-8(15-6)9(13)14/h1-3H,(H2,10,12)(H,13,14) |
InChI Key |
FEPRVUJUPJLONR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
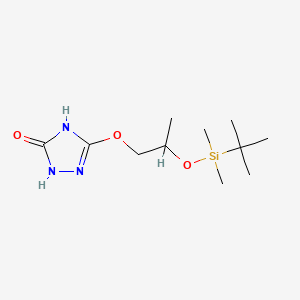
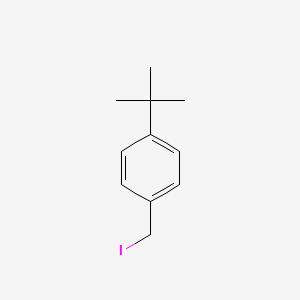
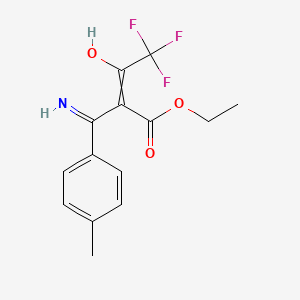
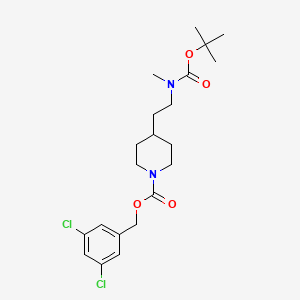
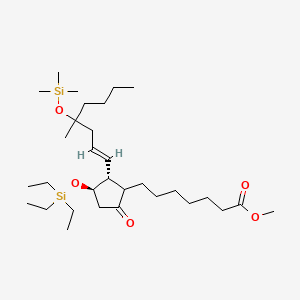
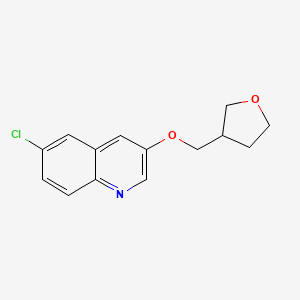
![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
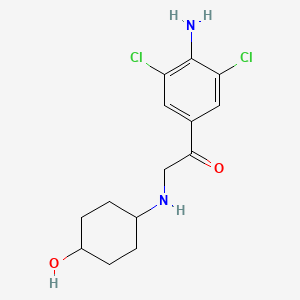
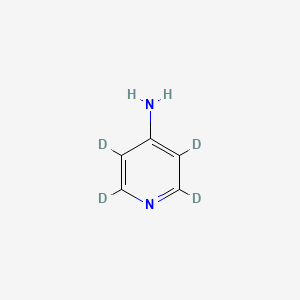
![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)

